molecular formula C22H15ClN6O2S B2901167 6-amino-7-(4-chlorophenylsulfonyl)-5-phenethyl-5H-pyrrolo[2,3-dicarbonitrile CAS No. 691396-60-8

6-amino-7-(4-chlorophenylsulfonyl)-5-phenethyl-5H-pyrrolo[2,3-dicarbonitrile

Cat. No.: B2901167
CAS No.: 691396-60-8
M. Wt: 462.91
InChI Key: MOKFUDLVPGFLJD-UHFFFAOYSA-N
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Description

6-Amino-7-(4-chlorophenylsulfonyl)-5-phenethyl-5H-pyrrolo[2,3-d]icarbonitrile is a complex organic compound characterized by its unique structure, which includes an amino group, a chlorophenylsulfonyl group, a phenethyl group, and a pyrrolo[2,3-d]icarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-7-(4-chlorophenylsulfonyl)-5-phenethyl-5H-pyrrolo[2,3-d]icarbonitrile typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d]icarbonitrile core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism by which 6-amino-7-(4-chlorophenylsulfonyl)-5-phenethyl-5H-pyrrolo[2,3-d]icarbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's structure allows it to bind to these targets, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

  • 6-Amino-7-(4-chlorophenylsulfonyl)-5-phenethyl-5H-pyrrolo[2,3-d]icarbonitrile is structurally similar to other pyrrolo[2,3-d]icarbonitrile derivatives, which also contain various substituents on the pyrrolo core.

  • Other compounds with similar structures may include those with different substituents on the phenethyl or chlorophenylsulfonyl groups.

Uniqueness: What sets 6-amino-7-(4-chlorophenylsulfonyl)-5-phenethyl-5H-pyrrolo[2,3-d]icarbonitrile apart from similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

6-amino-7-(4-chlorophenyl)sulfonyl-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN6O2S/c23-15-6-8-16(9-7-15)32(30,31)20-19-22(28-18(13-25)17(12-24)27-19)29(21(20)26)11-10-14-4-2-1-3-5-14/h1-9H,10-11,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKFUDLVPGFLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)S(=O)(=O)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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